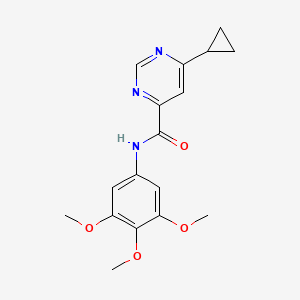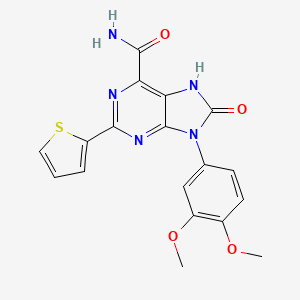![molecular formula C12H10BrFN2O B2933411 3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide CAS No. 1920561-83-6](/img/structure/B2933411.png)
3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide: is an organic compound that features a benzamide core substituted with bromine, cyano, cyclopropyl, and fluorine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide typically involves multiple steps:
Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions, often involving the use of diazo compounds and transition metal catalysts.
Cyanation: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Fluorination: The fluorine atom can be introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and ensuring the safety and environmental compliance of the processes.
化学反応の分析
Types of Reactions
3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and cyano groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyano and cyclopropyl groups.
Coupling Reactions: The benzamide core can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with cyanide can yield cyano-substituted derivatives, while oxidation and reduction can modify the functional groups present on the compound.
科学的研究の応用
3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand the interactions of small molecules with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and cyclopropyl groups can influence the compound’s binding affinity and specificity, while the bromine and fluorine atoms can affect its electronic properties and reactivity.
類似化合物との比較
Similar Compounds
3-Bromo-N-[cyano(cyclopropyl)methyl]-4-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
3-Bromo-N-[cyano(cyclopropyl)methyl]-4-methylbenzamide: Similar structure but with a methyl group instead of fluorine.
3-Bromo-N-[cyano(cyclopropyl)methyl]-4-nitrobenzamide: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-Bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide imparts unique electronic properties, making it distinct from its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with biological targets.
特性
IUPAC Name |
3-bromo-N-[cyano(cyclopropyl)methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O/c13-9-5-8(3-4-10(9)14)12(17)16-11(6-15)7-1-2-7/h3-5,7,11H,1-2H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSQNMLTBSWWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)NC(=O)C2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,2,4-oxadiazole](/img/structure/B2933330.png)
![8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
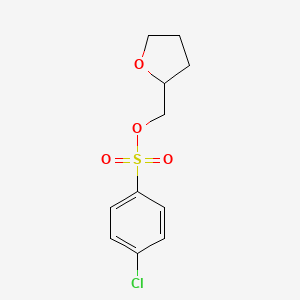
![N-(2,5-dimethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933335.png)
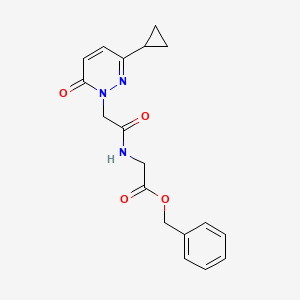
![3',4'-Dihydrospiro[cyclopentane-1,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B2933337.png)
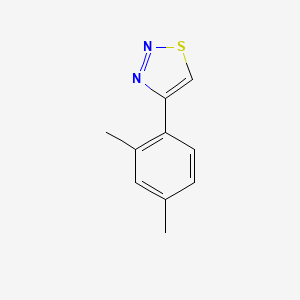
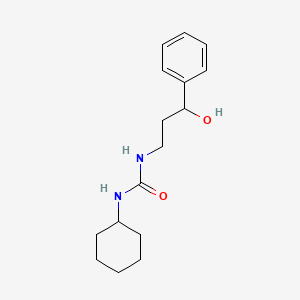
![N-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2933343.png)
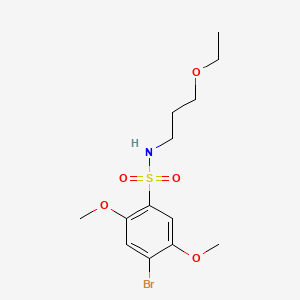

![Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2933346.png)
